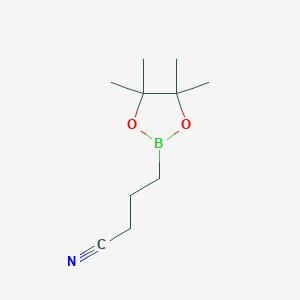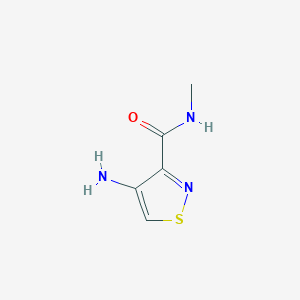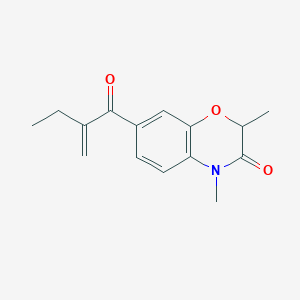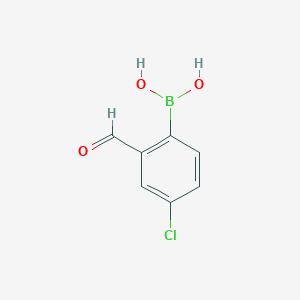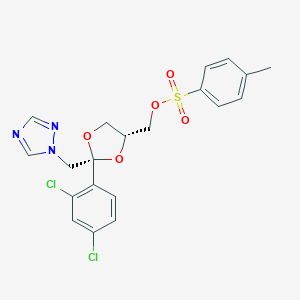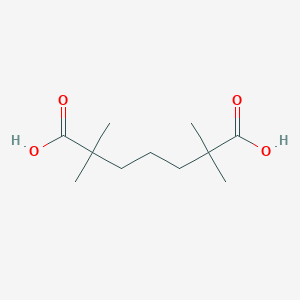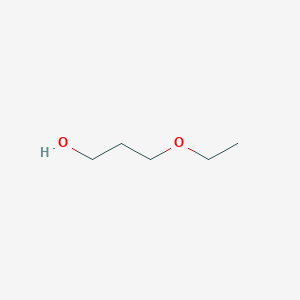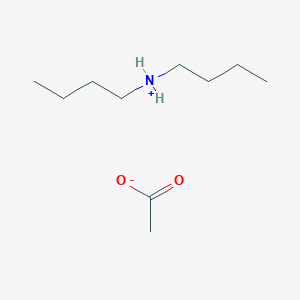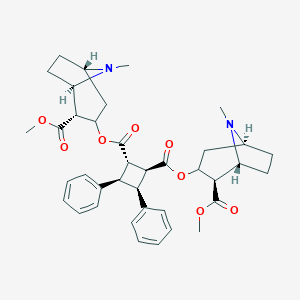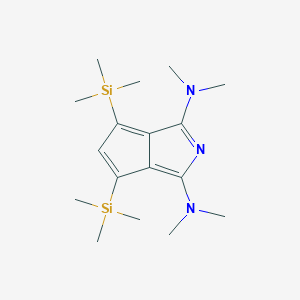
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique structural and chemical properties. The compound belongs to the class of heterocyclic compounds and has a wide range of potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism Of Action
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is not well understood. However, researchers have proposed that the compound may act as a nucleophile due to the presence of the dimethylamino and trimethylsilyl groups, which are electron-donating. The compound may also act as a Lewis base due to the presence of the nitrogen atom in the heterocyclic ring.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. However, researchers have reported that the compound has low toxicity and is not mutagenic or carcinogenic. Further studies are needed to determine the potential therapeutic applications of this compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is its unique chemical and structural properties, which make it a versatile building block in organic synthesis. The compound is also relatively easy to synthesize, although modifications to the original synthesis method may be necessary to improve the yield and purity of the product. However, one of the limitations of this compound is its limited availability, which may restrict its use in large-scale experiments.
Future Directions
There are several future directions for the research on 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. One potential direction is the investigation of its potential use as a ligand in the preparation of metal complexes with enhanced catalytic activity. Another direction is the exploration of its potential use as an organic semiconductor material for electronic devices. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in medicinal chemistry.
Synthesis Methods
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with N,N-dimethylformamide dimethyl acetal in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsilyl chloride to yield the final product. The synthesis of this compound is challenging, and researchers have reported several modifications to the original method to improve the yield and purity of the product.
Scientific Research Applications
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- has several potential applications in scientific research. The compound has been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and natural products. It has also been used as a ligand in the preparation of metal complexes, which have shown promising catalytic activity in various reactions. Additionally, the compound has been investigated for its potential use as an organic semiconductor material due to its unique electronic properties.
properties
CAS RN |
113035-27-1 |
|---|---|
Product Name |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Molecular Formula |
C17H31N3Si2 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethyl-4,6-bis(trimethylsilyl)cyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C17H31N3Si2/c1-19(2)16-14-12(21(5,6)7)11-13(22(8,9)10)15(14)17(18-16)20(3)4/h11H,1-10H3 |
InChI Key |
XPTVBHJFIDIKLI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
Other CAS RN |
113035-27-1 |
synonyms |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



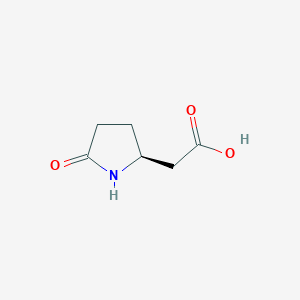
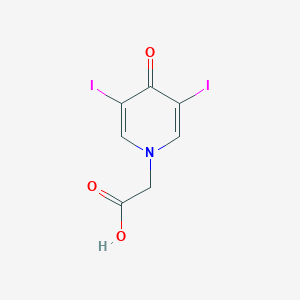
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)
